Cas no 1806608-59-2 (5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid)

5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid
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- インチ: 1S/C12H13BrF2O3/c13-5-1-2-7-3-4-8(11(14)15)9(6-7)10(16)12(17)18/h3-4,6,10-11,16H,1-2,5H2,(H,17,18)
- InChIKey: LCQPVILABUXJHD-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=CC(C(F)F)=C(C(C(=O)O)O)C=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 57.5
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015025393-500mg |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |
1806608-59-2 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015025393-1g |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |
1806608-59-2 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
Alichem | A015025393-250mg |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |
1806608-59-2 | 97% | 250mg |
499.20 USD | 2021-06-18 |
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acidに関する追加情報
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid (CAS No. 1806608-59-2): An Overview
5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid (CAS No. 1806608-59-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs and therapeutic agents.
The chemical structure of 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid is composed of a mandelic acid core with a difluoromethyl group and a 3-bromopropyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic profiles. The difluoromethyl group in 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid is particularly noteworthy for its ability to modulate the compound's reactivity and bioavailability. This feature is crucial for optimizing the therapeutic efficacy of potential drug candidates.
The bromine atom in the 3-bromopropyl substituent adds another layer of complexity to the molecule. Bromine is known for its ability to participate in various chemical reactions, including nucleophilic substitution and coupling reactions. This versatility makes 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid a valuable intermediate in synthetic chemistry, enabling the synthesis of a wide range of derivatives with diverse biological activities.
In the context of medicinal chemistry, 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid has been explored for its potential as a lead compound in the development of new therapeutic agents. Research has shown that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary studies have indicated that it may have inhibitory effects on specific kinases, which are key players in many signaling pathways associated with cancer and inflammatory diseases.
The pharmacological properties of 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid have also been evaluated in preclinical models. In vitro assays have demonstrated its ability to modulate cellular processes such as proliferation, apoptosis, and inflammation. These findings suggest that this compound could serve as a valuable tool for understanding disease mechanisms and developing targeted therapies.
Beyond its potential as a drug candidate, 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid has also been investigated for its use as a research tool. Its unique chemical structure allows it to be used as a probe to study protein-protein interactions and other molecular processes. This application is particularly relevant in the field of structural biology, where understanding the interactions between biomolecules is crucial for advancing our knowledge of cellular functions.
The synthesis of 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid involves several steps, including the introduction of the difluoromethyl group and the bromination of the propyl chain. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in both academic and industrial settings.
In conclusion, 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid (CAS No. 1806608-59-2) represents an intriguing compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it a promising candidate for further exploration as a lead compound in drug discovery efforts. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of disease biology and developing innovative therapeutic strategies.
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